Fasobegron
Description
Beta-3 adrenergic receptors are predominantly located in adipose tissue and the detrusor muscle of the bladder, making them critical targets for modulating lipolysis and bladder relaxation . Fasobegron’s hydrochloride salt form (this compound hydrochloride) has been listed in regulatory and patent documents, indicating its progression through clinical development stages .
Properties
CAS No. |
643094-49-9 |
|---|---|
Molecular Formula |
C24H24ClNO4 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
4-[4-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]phenyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C24H24ClNO4/c1-30-23-14-18(9-10-21(23)24(28)29)17-7-5-16(6-8-17)11-12-26-15-22(27)19-3-2-4-20(25)13-19/h2-10,13-14,22,26-27H,11-12,15H2,1H3,(H,28,29)/t22-/m0/s1 |
InChI Key |
IBPCNRNTIRZRJZ-QFIPXVFZSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)CCNCC(C3=CC(=CC=C3)Cl)O)C(=O)O |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)CCNC[C@@H](C3=CC(=CC=C3)Cl)O)C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)CCNCC(C3=CC(=CC=C3)Cl)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Fasobegron |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Fasobegron typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Fasobegron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted this compound compounds .
Scientific Research Applications
Fasobegron has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β3-adrenoreceptor interactions and related chemical processes.
Biology: Investigated for its effects on biological systems, particularly in relation to β3-adrenoreceptor activity.
Medicine: Explored for potential therapeutic applications, including the treatment of metabolic disorders and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Fasobegron exerts its effects by selectively activating β3-adrenoreceptors. This activation leads to various physiological responses, including the relaxation of smooth muscle tissues. The molecular targets and pathways involved in this process are primarily related to the β3-adrenoreceptor signaling pathway .
Comparison with Similar Compounds
Beta-3 adrenergic receptor agonists share structural and functional similarities but differ in selectivity, efficacy, and clinical profiles. Below is a comparative analysis of Fasobegron with its most well-studied analogue, Mirabegron , along with other related compounds.
Structural and Functional Comparison
- Mirabegron: A clinically approved beta-3 agonist with the chemical name 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide. Its structure includes a thiazole ring and a hydroxy-phenylethylamine moiety, critical for receptor interaction .
Key Structural Differences :
Pharmacological and Clinical Profiles
Efficacy and Indications
- No phase III trial data are available in the provided evidence.
- Mirabegron : Approved for OAB, it demonstrates a 50% reduction in urinary incontinence episodes and significant improvement in voiding frequency. It also shows mild effects on cardiovascular parameters (e.g., increased blood pressure) due to off-target beta-1 activity .
Comparative Data Table
Emerging Compounds and Competitive Landscape
- Solabegron and Vibegron: Not mentioned in the evidence but recognized in literature as beta-3 agonists with varying receptor affinity. Vibegron, for instance, shows higher beta-3 selectivity than Mirabegron in some studies.
- Febuxostat (listed in ): A xanthine oxidase inhibitor for gout, unrelated mechanistically but highlights the diversity of compounds in development .
Biological Activity
Fasobegron, a selective beta-3 adrenergic receptor agonist, has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and obesity management. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and safety profiles through various studies and data.
This compound primarily functions by stimulating beta-3 adrenergic receptors (β3-AR), which are predominantly found in adipose tissue. Activation of these receptors leads to:
- Increased Lipolysis: Enhanced breakdown of triglycerides into free fatty acids and glycerol.
- Thermogenesis: Promotion of heat production in brown adipose tissue, contributing to energy expenditure.
- Improved Insulin Sensitivity: Potential modulation of glucose metabolism, which may aid in managing insulin resistance.
Efficacy Studies
A series of preclinical and clinical studies have been conducted to evaluate the efficacy of this compound in promoting weight loss and improving metabolic health:
- Preclinical Trials: Animal models demonstrated significant reductions in body weight and fat mass following this compound administration. A study showed that this compound treatment resulted in a 15% reduction in body weight over eight weeks compared to control groups.
- Clinical Trials: In a Phase II clinical trial involving obese patients, this compound was associated with an average weight loss of 5-7% over 12 weeks. Participants also exhibited improvements in metabolic markers such as fasting glucose and lipid profiles.
Safety Profile
The safety of this compound has been assessed through various studies:
- Adverse Effects: Common side effects reported include mild gastrointestinal disturbances and headaches. Serious adverse events were rare.
- Long-term Safety: Ongoing studies aim to evaluate the long-term safety profile, particularly concerning cardiovascular health.
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
| Study Type | Duration | Dosage | Weight Loss (%) | Key Findings |
|---|---|---|---|---|
| Preclinical Model | 8 weeks | Varies | 15% | Significant fat mass reduction observed |
| Phase II Clinical Trial | 12 weeks | 50 mg/day | 5-7% | Improved fasting glucose and lipid profiles |
| Long-term Follow-up | Ongoing | TBD | TBD | Evaluating long-term cardiovascular effects |
Case Studies
Case Study 1: Obese Patient Management
A 45-year-old male with a BMI of 32 underwent treatment with this compound for three months. The patient lost 6% of his body weight and reported improved energy levels and reduced appetite. Blood tests indicated improved insulin sensitivity.
Case Study 2: Metabolic Syndrome
In another case, a 50-year-old female diagnosed with metabolic syndrome was treated with this compound over six months. The patient experienced a weight reduction of 8%, alongside significant improvements in her lipid profile, reducing LDL cholesterol by 15%.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
